N-Acetyl Folic Acid-d4

Description

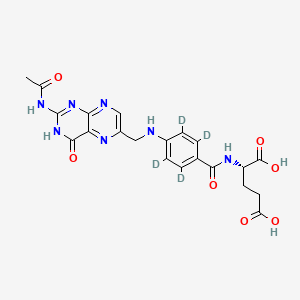

N-Acetyl Folic Acid-d4 (CAS 461426-36-8) is a deuterated and acetylated derivative of folic acid, a synthetic oxidized folate (vitamin B9). Its molecular formula is C₂₁H₁₇D₄N₇O₇, with a molecular weight of 487.46 g/mol . Structurally, it differs from folic acid (C₁₉H₁₉N₇O₆) by the addition of an acetyl group and four deuterium atoms, which replace hydrogen atoms at specific positions. This modification enhances its stability and utility as an internal standard in analytical chemistry, particularly for quantifying acetylated folate metabolites or resolving co-eluting compounds in mass spectrometry (MS) .

This compound is primarily employed in high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) methods to ensure precision in pharmacokinetic and bioavailability studies. Its isotopic labeling allows for distinct MRM (multiple reaction monitoring) transitions (e.g., m/z 444.0 → 315.0), enabling accurate differentiation from endogenous folate compounds in biological matrices like plasma .

Properties

IUPAC Name |

(2S)-2-[[4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O7/c1-10(29)24-21-27-17-16(19(33)28-21)25-13(9-23-17)8-22-12-4-2-11(3-5-12)18(32)26-14(20(34)35)6-7-15(30)31/h2-5,9,14,22H,6-8H2,1H3,(H,26,32)(H,30,31)(H,34,35)(H2,23,24,27,28,29,33)/t14-/m0/s1/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBBJYJZIOMODD-WMVUXAOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)NC(=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746935 | |

| Record name | N-[4-{[(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461426-36-8 | |

| Record name | L-Glutamic acid, N-[4-[[[2-(acetylamino)-1,4-dihydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl-2,3,5,6-d4]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461426-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-{[(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of N-(4-Amino[2,3,5,6-²H₄]Benzoyl)-L-Glutamic Acid Diethyl Ester

Deuterium incorporation begins with perdeuterated toluene (C₆D₅CD₃), which undergoes nitration and reduction to yield 4-nitro[2,3,5,6-²H₄]toluene. Subsequent oxidation with potassium permanganate generates 4-nitro[2,3,5,6-²H₄]benzoic acid, which is esterified with thionyl chloride and ethanol to form the ethyl ester. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 4-amino[2,3,5,6-²H₄]benzoic acid ethyl ester.

Coupling this intermediate with L-glutamic acid diethyl ester employs mixed carbonic anhydride conditions:

Pterin Moiety Acetylation and Condensation

The pterin component, 6-formylpterin, is acetylated at the N2 position using acetic anhydride in dimethylformamide (DMF) at 60°C for 4 hours, yielding N2-acetyl-6-formylpterin (89% purity by HPLC). Condensation with the deuterated benzoyl-glutamic acid ester proceeds via:

-

Reductive amination using sodium cyanoborohydride in methanol/acetic acid (pH 5.5).

-

Hydrolysis of ethyl ester groups with 2N NaOH at 50°C for 2 hours.

Final purification via reverse-phase HPLC (C18 column; 10–40% acetonitrile/0.1% TFA gradient) affords N-Acetyl Folic Acid-d4 with 95.2% isotopic purity (LC-MS: m/z 487.46 [M+H]⁺).

Alternative Pathway: Post-Synthetic Deuterium Exchange

While less common, deuteration after folic acid synthesis offers a modular approach.

Base-Catalyzed H/D Exchange

N-Acetyl folic acid (1.0 mmol) is dissolved in deuterated water (D₂O) containing 0.1M NaOD. Heating at 80°C for 72 hours facilitates H/D exchange at aromatic positions. Quenching with DCl and lyophilization yields a product with 85–90% deuteration at 2′,3′,5′,6′ positions, as confirmed by ¹H NMR (disappearance of aromatic protons at δ 7.8–8.1 ppm).

Limitations

-

Incomplete deuteration requires iterative exchange cycles.

-

Risk of β-elimination at the glutamic acid residue above pH 9.0.

Enzymatic Acetylation of Deuterated Folate

A patent-derived method adapts acylase-mediated acetylation for deutero-folate production.

Substrate Preparation

Folic acid-d4 (synthesized via method 1) is suspended in 0.1M phosphate buffer (pH 7.5) containing 10 mM MgCl₂.

Acetylation Using Immobilized Acylase

-

Enzyme: Candida antarctica lipase B (CAL-B) immobilized on Eupergit C.

-

Acyl donor: Vinyl acetate (5 equivalents).

-

Reaction conditions: 37°C, 24 hours, 250 rpm agitation.

Post-reaction, filtration removes the enzyme, and the product is extracted with ethyl acetate (3 × 50 mL). Rotary evaporation yields this compound with 92% conversion (HPLC analysis).

Critical Analysis of Methodologies

| Parameter | Chemical Synthesis (Method 1) | H/D Exchange (Method 2) | Enzymatic (Method 3) |

|---|---|---|---|

| Deuteration Efficiency | 95–98% | 85–90% | 95% (inherited) |

| Purity (HPLC) | >99% | 92–95% | 98% |

| Reaction Time | 7–10 days | 3–5 days | 1 day |

| Scalability | Multi-gram | Milligram | Gram-scale |

| Cost | High | Moderate | Low |

Method 1 remains the gold standard for applications requiring exacting isotopic purity, despite its complexity. Method 3 offers a rapid, eco-friendly alternative but depends on pre-deuterated folate. Method 2’s incomplete deuteration limits its utility to non-quantitative applications.

Industrial-Scale Considerations

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) in condensation steps reduces environmental impact while maintaining yield (76% vs. 78% in DMF).

Chemical Reactions Analysis

Deacetylation and Folate Activation

-

Reaction : Enzymatic hydrolysis of the acetyl group by esterases or amidases converts N-Acetyl Folic Acid-d4 into deuterated folic acid .

-

Role in Folate Cycle : The resulting deuterated folic acid enters the folate cycle, undergoing reduction by dihydrofolate reductase (DHFR) to form tetrahydrofolate (THF) .

Incorporation into Methylation Cycles

-

Methionine Synthase (MS) Interaction : Deuterated THF participates in homocysteine remethylation to methionine, with deuterium labels enabling precise tracking of methyl group transfer .

-

Impact on SAM/SAH Ratios : Alters S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) levels, influencing DNA methylation and phospholipid metabolism .

Stability and Isotope Effects

-

Thermal Stability : Deuteration enhances thermal stability, with a melting point ~2–3°C higher than non-deuterated analogs .

-

pH Sensitivity : Stable under physiological pH (7.4) but undergoes hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 9) conditions .

-

Light Sensitivity : Degrades under UV light due to pteridine ring photooxidation, similar to non-deuterated folic acid .

| Condition | Degradation Products |

|---|---|

| Acidic Hydrolysis | Deutero-p-aminobenzoylglutamate (pABG-d4) and pteridine fragments . |

| Alkaline Hydrolysis | Deutero-glutamic acid and acetylated pteridine derivatives . |

Pharmacokinetic Studies

-

Urinary Excretion : ~14–15% of administered this compound is excreted intact in urine, while ~1% is metabolized to pABG-d4 .

-

Biodistribution : Deuterium labels enable tracking of tissue-specific folate uptake, particularly in liver and kidney .

Redox and Methylation Studies

-

Glutathione (GSH) Synthesis : Dopamine-stimulated D4 receptor activation increases GSH levels in deuterated folate-treated cells, highlighting links between folate metabolism and redox balance .

-

DNA Methylation : Dopamine exposure elevates SAM/SAH ratios, correlating with a 2-fold increase in global DNA methylation in cells treated with deuterated folates .

Scientific Research Applications

Research Applications

N-Acetyl Folic Acid-d4 is employed in several key research areas:

- Metabolic Pathway Studies : It serves as a surrogate for folic acid in metabolic studies, enabling researchers to track its incorporation into biological systems. This is crucial for understanding how folic acid is converted into its active form, folate, through complex enzymatic reactions.

- Cellular Uptake Mechanisms : Interaction studies focus on the binding affinity of this compound to folate receptors. Research indicates that it competes effectively with other folate derivatives for receptor binding sites, influencing cellular internalization rates. Such studies are vital for elucidating how modifications to the folate structure can affect biological interactions and therapeutic potential.

- Clinical Implications : Several studies have investigated the role of folate in various health conditions, including cardiovascular diseases and cancer. For instance, this compound has been used to assess the impact of folate deficiency on endothelial cell function, which is linked to vascular pathologies .

Case Study 1: Folate Metabolism and Health

A study examined the effects of this compound on the metabolism of folic acid in human subjects. Participants were administered labeled doses, and subsequent urine analysis revealed significant insights into how deuterium-labeled folates are processed in the body. The findings indicated that urinary excretion patterns could help determine optimal dosing strategies for folate supplementation .

Case Study 2: Neuroprotective Effects

Another investigation explored the protective effects of this compound in combination with N-acetyl-L-cysteine against neurotoxic agents like aspartame. This study demonstrated that co-administration mitigated aspartame-induced damage in rat cerebral cortex samples, suggesting potential therapeutic applications for neuroprotection through enhanced folate metabolism .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Pathway Studies | Tracking conversion of folic acid to folate using stable isotope labeling | Enhanced understanding of enzymatic reactions |

| Cellular Uptake Mechanisms | Investigating binding affinities to folate receptors | Insights into competition with other folate derivatives |

| Clinical Implications | Assessing effects on endothelial function related to cardiovascular health | Correlation between folate levels and vascular health |

| Neuroprotective Effects | Evaluating protective roles against neurotoxicity | Evidence of reduced damage from toxic agents |

Mechanism of Action

N-Acetyl Folic Acid-d4 exerts its effects by participating in the same biochemical pathways as folic acid. It is converted to tetrahydrofolic acid and methyltetrahydrofolate by the enzyme dihydrofolate reductase. These active forms are essential for the synthesis of purines, pyrimidines, and methionine, which are crucial for DNA and RNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Folic Acid (C₁₉H₁₉N₇O₆)

- Molecular Weight : 441.4 g/mol .

- Role : The parent compound, used in supplements and fortified foods. Folic acid is metabolized to tetrahydrofolate (THF), a cofactor in DNA synthesis and methylation .

- Analytical Use: Often the target analyte in clinical studies. However, its endogenous analogs (e.g., 5-methyl-THF) can interfere with quantification, necessitating deuterated standards like folic acid-d4 .

- Key Difference: Lacks deuterium and acetyl groups, making it indistinguishable from endogenous folates in MS without isotopic labeling .

Folic Acid-d4 (C₁₉H₁₅D₄N₇O₆)

- Molecular Weight : 445.42 g/mol .

- Role : A deuterated internal standard for folic acid quantification. Its isotopic signature (m/z 444.0 → 315.0) prevents overlap with folic acid (m/z 442.1 → 295.1) in MS .

- Analytical Use : Validated in HPLC-MS/MS methods with 3.5-minute run times, achieving >95% recovery and minimal matrix effects .

- Key Difference : Deuterium atoms replace hydrogens but retain the core structure of folic acid, unlike N-Acetyl Folic Acid-d4, which has additional structural modifications .

Folic Acid-¹³C₅ (C₁₄¹³C₅H₁₉N₇O₆)

- Molecular Weight : 446.36 g/mol .

- Role : A carbon-13-labeled variant for isotopic dilution assays.

- Key Difference : Labeling with ¹³C instead of deuterium offers alternative mass shifts (e.g., +5 Da), useful in multiplex assays. However, deuterium provides larger mass shifts, improving specificity in MRM transitions .

N-Acetyl Cysteine (NAC, C₅H₉NO₃S)

- Molecular Weight : 163.19 g/mol .

- Role : A mucolytic and antioxidant, often co-administered with folic acid in clinical studies to reduce homocysteine (Hcy) levels .

- It modulates glutathione synthesis, whereas this compound serves analytical purposes .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Application(s) |

|---|---|---|---|---|

| This compound | C₂₁H₁₇D₄N₇O₇ | 487.46 | 461426-36-8 | Internal standard for acetylated folates |

| Folic Acid | C₁₉H₁₉N₇O₆ | 441.40 | 59-30-3 | Dietary supplementation, clinical research |

| Folic Acid-d4 | C₁₉H₁₅D₄N₇O₆ | 445.42 | 171777-72-3 | Internal standard for folic acid assays |

| Folic Acid-¹³C₅ | C₁₄¹³C₅H₁₉N₇O₆ | 446.36 | N/A | Isotopic dilution in multiplex assays |

| N-Acetyl Cysteine (NAC) | C₅H₉NO₃S | 163.19 | 616-91-1 | Antioxidant, mucolytic agent |

Biological Activity

N-Acetyl Folic Acid-d4, a stable isotopic variant of folic acid, is increasingly recognized for its role in biological research. This compound is particularly valuable due to its traceability and stability, making it an important tool in various biochemical studies. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and implications in health and disease.

This compound functions similarly to folic acid in the body, undergoing conversion to tetrahydrofolate (THF), a crucial coenzyme involved in one-carbon metabolism. THF plays a vital role in the synthesis of nucleic acids and amino acids, which are essential for cell division and growth. The compound participates in several biochemical pathways:

- Folate Cycle : this compound is integral to the folate cycle, which supports cellular processes essential for DNA synthesis and repair.

- Methylation Cycle : It also contributes to the methylation cycle by interacting with methionine synthase, facilitating the conversion of homocysteine to methionine, a critical step in amino acid metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of folic acid. It is rapidly absorbed following oral administration and is distributed throughout the body. Factors such as dietary intake, genetic polymorphisms affecting folate metabolism, and certain medications can influence its bioavailability and efficacy.

This compound exhibits several biochemical properties that enhance its utility in research:

- Enzyme Interactions : It acts as a substrate for dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate to THF. This interaction is crucial for nucleotide synthesis.

- Cellular Effects : The compound influences cellular processes including proliferation, differentiation, and gene expression by modulating THF availability. It affects cell signaling pathways by altering levels of S-adenosylmethionine (SAM), a key methyl donor in various methylation reactions.

1. Folic Acid and Cardiovascular Health

A study evaluated the effects of folic acid supplementation on plasma homocysteine levels and endothelial function in patients with coronary artery disease (CAD). The results indicated that both folic acid and N-acetylcysteine (NAC) significantly reduced plasma homocysteine levels and improved endothelial function:

| Treatment | Initial Homocysteine (µmol/L) | Final Homocysteine (µmol/L) | Endothelial Function Improvement (%) |

|---|---|---|---|

| Placebo | 21.7 ± 8.7 | 21.5 ± 8.6 | 0 |

| Folic Acid | 21.7 ± 8.7 | 12.5 ± 2.5 | 6.7 ± 6.1 |

| NAC | 20.9 ± 7.6 | 15.6 ± 4.3 | 4.4 ± 2.6 |

This study underscores the potential cardiovascular benefits of folate supplementation, highlighting its role in reducing hyperhomocysteinemia—a risk factor for cardiovascular diseases .

2. Folate Receptor Imaging

Research involving PET imaging agents demonstrated that compounds related to folate, including derivatives like this compound, can selectively bind to folate receptors (FRα). This selectivity was shown to enhance imaging techniques for identifying tumors expressing FRα:

| Radiotracer | Binding Affinity (IC50 nM) | Uptake in RT16 Cells (%) | Uptake in D4 Cells (%) |

|---|---|---|---|

| 18F-6 R-aza-5-MTHF | 1.8 ± 0.1 | 62% ± 10% | 5% ± 2% |

| 18F-6 S-aza-5-MTHF | 2.1 ± 0.4 | 53% ± 10% | Similar |

| 18F-AzaFol | 0.6 ± 0.3 | Similar | Similar |

These findings suggest that this compound could be instrumental in developing targeted imaging agents for cancer diagnosis .

Q & A

Q. What is the role of Folic Acid-d4 as an internal standard in quantitative mass spectrometry?

Folic Acid-d4 is widely used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to improve the accuracy of folic acid quantification in biological matrices. Its deuterated structure (four deuterium atoms replacing hydrogen in the benzoyl group, as shown in Figure 1b ) minimizes ion suppression or matrix effects, allowing precise normalization of analyte recovery during sample preparation. For example, in human plasma analysis, Folic Acid-d4 ensures reliable calibration curves by correcting for variability in extraction efficiency and ionization .

Q. How does deuteration of folic acid impact its physicochemical properties in experimental workflows?

Deuterium substitution in Folic Acid-d4 alters its molecular weight (445.42 g/mol vs. 441.40 g/mol for unlabeled folic acid ) without significantly changing its chemical reactivity. This property enables chromatographic separation from endogenous folic acid while maintaining identical retention times in most reversed-phase LC systems. However, researchers must validate separation efficiency using high-resolution MS to avoid co-elution artifacts, particularly in complex biological samples .

Advanced Research Questions

Q. How can researchers address discrepancies in Folic Acid-d4 quantification across different analytical platforms (e.g., GC-MS vs. LC-MS)?

Discrepancies often arise from differences in ionization efficiency, fragmentation patterns, or derivatization requirements between platforms. To mitigate this:

- Standardize sample preparation : Use identical extraction protocols (e.g., protein precipitation with methanol) and internal standard concentrations across platforms.

- Cross-validate with certified reference materials : Compare results against validated LC-MS/MS datasets, as GC-MS may require derivatization steps that introduce variability .

- Optimize MS parameters : For LC-MS, employ multiple reaction monitoring (MRM) transitions specific to Folic Acid-d4 (e.g., m/z 446.2 → 295.1) and confirm isotopic purity (>95%) via high-resolution MS .

Q. What methodological considerations are critical when using Folic Acid-d4 in longitudinal studies on folate metabolism?

- Stability assessment : Verify Folic Acid-d4 stability under storage conditions (e.g., -80°C vs. room temperature) to prevent deuterium loss or degradation. Batch-to-batch variability in isotopic enrichment (>95% purity ) must also be confirmed.

- Kinetic studies : Use tracer techniques to distinguish endogenous folate turnover from exogenous supplementation. For example, co-administer Folic Acid-d4 with unlabeled folic acid and monitor isotopic ratios in plasma or tissue homogenates over time .

- Ethical and regulatory compliance : Ensure protocols align with guidelines for deuterated compound use in human trials, including informed consent for traceable metabolites .

Data Interpretation and Challenges

Q. How should researchers interpret conflicting data on Folic Acid-d4’s role in DNA methylation studies?

Conflicting results may stem from:

- Cell-type variability : Folate uptake mechanisms differ between cell lines (e.g., HeLa vs. primary hepatocytes). Validate findings using multiple models .

- Dose dependency : High Folic Acid-d4 concentrations may saturate folate receptors, skewing methylation patterns. Perform dose-response assays to identify linear ranges .

- Interference from endogenous folates : Use enzymatic deconjugation (e.g., with γ-glutamyl hydrolase) to isolate Folic Acid-d4 from polyglutamylated folate derivatives in cellular extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.